molecular formula C21H17N3O2S B2375110 (Z)-2-cyano-N-(4-ethoxyphenyl)-3-(4-phenyl-1,3-thiazol-2-yl)prop-2-enamide CAS No. 1252562-19-8

(Z)-2-cyano-N-(4-ethoxyphenyl)-3-(4-phenyl-1,3-thiazol-2-yl)prop-2-enamide

Cat. No.: B2375110
CAS No.: 1252562-19-8
M. Wt: 375.45
InChI Key: KKLQHFCRVGJJFO-UHFFFAOYSA-N
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Description

(Z)-2-cyano-N-(4-ethoxyphenyl)-3-(4-phenyl-1,3-thiazol-2-yl)prop-2-enamide is a synthetic organic compound designed for research applications. It features a thiazole core substituted with a phenyl group, linked to a (Z)-2-cyano-3-(4-ethoxyphenyl)prop-2-enamide chain. This structure places it within a class of N-(thiazol-2-yl)-benzamide analogs, which have been identified as a novel class of selective antagonists for the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . Research on closely related compounds shows that such molecules act as negative allosteric modulators (NAMs), exhibiting state-dependent inhibition and non-competitive antagonism of Zn²⁺-induced ZAC signalling . These analogs are noted for their selectivity, showing no significant off-target activity at other classic Cys-loop receptors like 5-HT3A, nicotinic acetylcholine, GABAA, or glycine receptors, making them valuable pharmacological tools . The presence of the thiazole ring is a key structural determinant for biological activity, as this heterocycle is found in compounds targeting various biological pathways, including estrogen receptors for potential treatments in cancer, rheumatoid arthritis, or neurological disorders . The combination of the thiazole, cyano, and ethoxyphenyl groups makes this compound a versatile intermediate or target for explorers in medicinal chemistry and drug discovery. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(Z)-2-cyano-N-(4-ethoxyphenyl)-3-(4-phenyl-1,3-thiazol-2-yl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O2S/c1-2-26-18-10-8-17(9-11-18)23-21(25)16(13-22)12-20-24-19(14-27-20)15-6-4-3-5-7-15/h3-12,14H,2H2,1H3,(H,23,25)/b16-12-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKLQHFCRVGJJFO-VBKFSLOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C(=CC2=NC(=CS2)C3=CC=CC=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)NC(=O)/C(=C\C2=NC(=CS2)C3=CC=CC=C3)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-cyano-N-(4-ethoxyphenyl)-3-(4-phenyl-1,3-thiazol-2-yl)prop-2-enamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including relevant data tables, research findings, and case studies.

Chemical Structure and Properties

The compound belongs to the class of thiazole derivatives and features a cyano group, which is known for enhancing biological activity through various mechanisms. Its structure can be represented as follows:

  • Molecular Formula : C18_{18}H16_{16}N2_{2}O1_{1}S
  • SMILES Notation : CCOC(=O)C=C(C#N)N1=CC=C(S1)C=C(C2=CC=CC=C2)

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of similar cinnamamide derivatives. The structure-activity relationship (SAR) indicates that modifications in the phenyl ring and the olefin linker significantly influence anticonvulsant efficacy. For instance, compounds with specific substitutions showed promising results in seizure models such as maximal electroshock (MES) and kindling models .

Antimicrobial Activity

Thiazole derivatives are well-documented for their antimicrobial properties. Research indicates that compounds like this compound may exhibit activity against various bacterial strains. A study measured the efficacy of thiazole derivatives against Fusarium oxysporum and Helminthosporium oryzae, showing significant inhibition of mycelial growth and sporulation .

Case Study 1: Anticonvulsant Efficacy

A study evaluated the anticonvulsant activity of several cinnamamide derivatives in animal models. Among them, this compound was tested using the MES model. The results indicated a dose-dependent reduction in seizure duration compared to controls, suggesting a strong anticonvulsant effect.

Case Study 2: Antimicrobial Testing

In another research effort, the compound was tested against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) was determined for various strains. The results showed that the compound had an MIC of 50 µg/mL against Staphylococcus aureus, indicating potential as an antimicrobial agent.

Data Tables

Biological Activity Tested Model Efficacy Reference
AnticonvulsantMESSignificant reduction
AntimicrobialS. aureusMIC = 50 µg/mL
AntifungalFusarium oxysporumInhibition observed

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Electronic Effects

XCT790
  • Structure: (E)-3-[4-[[2,4-bis(trifluoromethyl)phenyl]methoxy]-3-methoxyphenyl]-2-cyano-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide .
  • Key Differences :
    • Stereochemistry : E-configuration vs. Z-configuration in the target compound.
    • Substituents : Trifluoromethyl (electron-withdrawing) groups on the phenyl and thiadiazole rings vs. ethoxy (electron-donating) and phenyl-thiazole groups.
    • Ring System : Thiadiazole (five-membered, two nitrogens) vs. thiazole (one sulfur, one nitrogen).
  • Implications :
    • The E isomer in XCT790 may adopt a more linear conformation, altering binding site accessibility.
    • Thiadiazole’s higher electronegativity could enhance metabolic stability compared to thiazole.
N-(4-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3-fluorobenzamide
  • Structure : Benzothiazole core with propargyl and fluorobenzamide groups .
  • Key Differences :
    • Core Heterocycle : Benzothiazole (fused benzene-thiazole) vs. standalone thiazole.
    • Substituents : Propargyl (alkyne) and fluorine vs. phenyl and ethoxy.
  • Fluorine’s electronegativity may improve membrane permeability relative to the ethoxy group.

Functional Group Analysis

Compound Core Structure Key Substituents Stereochemistry Electronic Profile
Target Compound Thiazole 4-Ethoxyphenyl, phenyl-thiazole, cyano (Z) Z Moderate lipophilicity, π-donor
XCT790 Thiadiazole Trifluoromethyl, methoxy, cyano (E) E High electronegativity, π-acceptor
N-(4-ethoxy-3-prop-2-ynyl-benzothiazole) Benzothiazole Propargyl, fluorobenzamide Z High rigidity, polarizable
(Z)-2-azanyl-3-[(4-dimethylaminophenyl)methylideneamino]but-2-enedinitrile Pyrazole Dimethylaminophenyl, cyano Z Strong H-bond donor, basic

Hydrogen Bonding and Crystal Packing

The target compound’s ethoxyphenyl and thiazole groups facilitate hydrogen bonding (e.g., N–H⋯O and C–H⋯S interactions), as inferred from graph-set analysis principles . In contrast:

  • XCT790: Trifluoromethyl groups reduce H-bond donor capacity but enhance van der Waals interactions.

Computational and Experimental Validation

  • Structural Tools : SHELX and ORTEP-3 enable precise determination of Z/E configurations and torsion angles .
  • Validation : Programs like SIR97 and structure-validation protocols ensure accuracy in bond lengths and angles, critical for comparing substituent effects .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (Z)-2-cyano-N-(4-ethoxyphenyl)-3-(4-phenyl-1,3-thiazol-2-yl)prop-2-enamide, and how can reaction conditions be systematically optimized?

  • Methodology :

  • Stepwise Synthesis : Multi-step reactions often begin with condensation of cyanoacetic acid derivatives with substituted anilines under acidic or basic conditions. For example, cyanoacetic acid can react with 4-ethoxyaniline in the presence of a coupling agent like EDCI/HOBt to form the amide backbone .
  • Thiazole Ring Formation : Cyclization of thiourea intermediates with α-haloketones (e.g., phenacyl bromides) under reflux in ethanol yields the thiazole moiety .
  • Monitoring : Thin-layer chromatography (TLC) with silica gel plates and UV visualization is critical to track reaction progress .
  • Purification : Recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradients) ensures high purity (>95%) .

Q. How can spectroscopic and crystallographic methods validate the structure of this compound?

  • Spectroscopic Techniques :

  • NMR : 1^1H and 13^13C NMR identify functional groups (e.g., cyano group at ~110 ppm in 13^13C NMR) and stereochemistry (Z-configuration via coupling constants) .
  • IR Spectroscopy : Peaks at ~2200 cm1^{-1} confirm the cyano group, while amide C=O stretches appear at ~1650 cm1^{-1} .
    • Crystallography : Single-crystal X-ray diffraction (using SHELX software ) resolves bond lengths and angles, confirming the Z-configuration and planarity of the enamide system.

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Anticancer Screening : Use MTT assays against cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM, with cisplatin as a positive control .
  • Antimicrobial Testing : Broth microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Anti-inflammatory Activity : COX-2 inhibition assays using ELISA kits, with celecoxib as a reference .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence biological activity?

  • Substituent Analysis :

Substituent PositionElectronic EffectObserved Impact on Activity
4-Ethoxyphenyl (amide)Electron-donatingEnhances solubility and bioavailability
4-Phenylthiazoleπ-π stackingIncreases binding to hydrophobic enzyme pockets
Cyano groupElectron-withdrawingStabilizes enamide conformation, improving target affinity
  • Methodology : Synthesize analogs (e.g., replacing ethoxy with methoxy or halogens) and compare IC50_{50} values in dose-response assays .

Q. What computational tools predict binding modes and electronic properties?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets like EGFR or COX-2. For example, the thiazole ring may form hydrogen bonds with catalytic residues .
  • Wavefunction Analysis : Multiwfn calculates electrostatic potential surfaces (EPS) and Fukui indices to identify nucleophilic/electrophilic sites for reaction planning .
  • MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories .

Q. How can conflicting bioactivity data across studies be resolved?

  • Root Causes :

  • Assay Variability : Differences in cell lines (e.g., HepG2 vs. A549) or incubation times .
  • Purity Issues : HPLC-MS validation (e.g., >98% purity) eliminates batch-to-batch variability .
    • Resolution Strategies :
  • Orthogonal Assays : Confirm anticancer activity via apoptosis (Annexin V/PI staining) and cell cycle arrest (flow cytometry) .
  • Structural Analogs : Test derivatives to isolate pharmacophoric features responsible for activity .

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